molecular formula C21H23BrO4 B11540596 2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate

2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate

Cat. No.: B11540596
M. Wt: 419.3 g/mol
InChI Key: NAJGPJFEGKSAGY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group, an oxoethyl group, and a hexyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of 4-(hexyloxy)benzoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium on carbon).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).

    Hydrolysis: Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 2-(4-Bromophenyl)-2-hydroxyethyl 4-(hexyloxy)benzoate.

    Hydrolysis: 4-(Hexyloxy)benzoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the oxoethyl and hexyloxybenzoate moieties may contribute to the overall molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-2-oxoethyl 4-(hexyloxy)benzoate: Similar structure with a methyl group instead of bromine.

    2-(4-Fluorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-(hexyloxy)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the hexyloxybenzoate moiety provides hydrophobic characteristics that can affect the compound’s solubility and bioavailability.

Properties

Molecular Formula

C21H23BrO4

Molecular Weight

419.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-hexoxybenzoate

InChI

InChI=1S/C21H23BrO4/c1-2-3-4-5-14-25-19-12-8-17(9-13-19)21(24)26-15-20(23)16-6-10-18(22)11-7-16/h6-13H,2-5,14-15H2,1H3

InChI Key

NAJGPJFEGKSAGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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